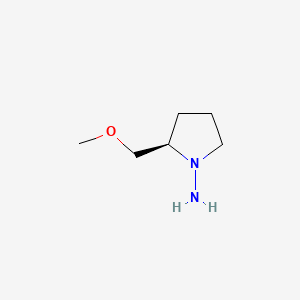

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

Descripción general

Descripción

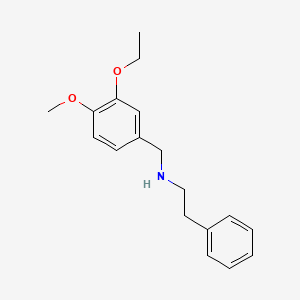

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a compound that falls within the broader category of pyrrolidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their biological activities. For instance, compounds such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone have been synthesized and identified as monoamine oxidase B inactivators, suggesting their potential in treating neurological disorders .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps to introduce various functional groups. The abstract from paper indicates a six-step sequence to synthesize 1,4-disubstituted 2-pyrrolidinones, which could be related to the synthesis of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. Although the exact synthesis of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is not detailed in the provided abstracts, the general approach to synthesizing similar compounds involves careful manipulation of the pyrrolidine ring and the selective introduction of substituents.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity of these compounds. For example, the synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine demonstrates the importance of regio- and stereoselective synthesis methods to achieve the desired biological effects .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, depending on the functional groups present. The abstracts provided do not detail specific reactions for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, but they do mention the use of a tethered aminohydroxylation reaction and epoxide-opening strategies to introduce amino and hydroxyl groups into the pyrrolidine ring . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine.

Physical and Chemical Properties Analysis

While the abstracts do not provide explicit information on the physical and chemical properties of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, we can infer that the compound is likely to be a solid at room temperature, given the structural similarities to other pyrrolidine derivatives. The presence of amino and methoxymethyl groups suggests that the compound would exhibit both polar and nonpolar characteristics, potentially affecting its solubility in various solvents. The stereochemistry of the compound would also influence its physical properties and interactions with biological targets .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine has been utilized in enantioselective synthesis processes. For instance, it's been used in the synthesis of α-hydroxy-ketones with high enantiomeric purity, demonstrating its role in silicon-directed regio- and enantioselective synthesis processes (Lohray & Enders, 1989). Additionally, this compound has been used in the stereospecific synthesis of pyrrolidines, showcasing its utility in creating enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions (Oliveira Udry, Repetto, & Varela, 2014).

Asymmetric Synthesis

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine plays a significant role in asymmetric synthesis. Its use in the synthesis of 3-substituted-2-exo-methylenecyclohexanones, with high enantioselectivity, highlights its importance in this field (Tamura et al., 1990). The compound also aids in the asymmetric synthesis of important metabolites, such as the enantioselective synthesis of (R)- and (S)-2-ethylhexanoic acid, a metabolite of a common plasticizer (Hauck et al., 1990).

Ligand in Catalytic Reactions

This compound is used as a chiral catalyst ligand in reactions involving diethylzinc with arylaldehydes. This application demonstrates its effectiveness in producing sec-alcohols with high enantiomeric excess (Shi, Satoh, Makihara, & Masaki, 1995). Additionally, it's used in the synthesis of chiral C2-symmetric pyrrolidine derivatives, further emphasizing its role in catalytic reactions (Shi, Satoh, & Masaki, 1999).

Application in Complexation Reactions

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is instrumental in the formation of metal ion complexes. For example, it's used in the complexation reactions involving pyridine-2,6-diamides and metal(II) ions, showcasing its versatility in coordination chemistry (Luo, Tiwow, Maeder, & Lawrance, 2010).

Role in Alkaloid Synthesis

This compound is also important in the synthesis of alkaloids. Its use in the synthesis of defensive alkaloids from the Mexican bean beetle is a testament to its significance in natural product synthesis (Shi et al., 1996).

Direcciones Futuras

The field of medicinal chemistry continues to explore the potential of pyrrolidine derivatives, including “®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine”. These compounds can serve as valuable tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Propiedades

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIKGOGLDNQBZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine | |

CAS RN |

72748-99-3 | |

| Record name | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)